2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a fluorophenyl group, and a furylmethyl acetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate and an appropriate aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether with 2-furylmethylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide moiety.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the imidazole ring or acetamide moiety.
Scientific Research Applications
2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide
- N-(4-fluorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
Uniqueness
2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring and the fluorophenyl group, in particular, contribute to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c23-17-10-8-15(9-11-17)20-22(26-21(25-20)16-5-2-1-3-6-16)29-14-19(27)24-13-18-7-4-12-28-18/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQCREYBIFLJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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